(1S*,5R*)-6-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane
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Description
(1S*,5R*)-6-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane is a useful research compound. Its molecular formula is C15H18N6OS and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.12628039 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques
Research has developed methods for the synthesis of various heterocyclic compounds, including those involving pyrazole, thiazole, and diazabicyclo nonane structures. These synthesis techniques often employ reductive cyclization, Mannich reactions, and the use of catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) for the efficient construction of complex molecules under environmentally friendly conditions (Puchnin et al., 2012), (Tahmassebi et al., 2011).
Characterization of Heterocyclic Compounds
The characterization of these compounds often involves detailed spectroscopic analysis, including IR, NMR, and mass spectrometry, to elucidate their structures and properties. The synthesis of surfactants incorporating the 1,3,4-thiadiazole moiety, demonstrating significant antibacterial and antifungal activities, showcases the potential of these compounds in various applications (Amine et al., 2012).
Potential Applications
Biological Activities
Many heterocyclic compounds, including those with thiazole and pyrazoline structures, exhibit diverse biological activities. This has prompted research into their potential as antimicrobial and anticancer agents. Some synthesized compounds have shown high activity against specific cancer cell lines, indicating their potential in drug development (Gomha et al., 2017).
Antiviral Activities
Research into the antiviral activities of heterocyclic compounds has led to the discovery of compounds with promising effects against viruses like HSV1 and HAV-MBB. This highlights the potential of these molecules in the development of new antiviral therapies (Attaby et al., 2006).
Properties
IUPAC Name |
(4-methylthiadiazol-5-yl)-[(1S,5R)-3-pyrazin-2-yl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6OS/c1-10-14(23-19-18-10)15(22)21-8-11-2-3-12(21)9-20(7-11)13-6-16-4-5-17-13/h4-6,11-12H,2-3,7-9H2,1H3/t11-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRADTQZZPKKQPP-NWDGAFQWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CC3CCC2CN(C3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SN=N1)C(=O)N2C[C@H]3CC[C@@H]2CN(C3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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